5-(1,3-Benzoxazol-2-yl)-2-methoxyaniline
Overview
Description
5-(1,3-Benzoxazol-2-yl)-2-methoxyaniline is a heterocyclic aromatic compound that features a benzoxazole moiety fused with an aniline group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The benzoxazole ring system is known for its stability and biological activity, making it a valuable scaffold in drug discovery and development.
Mechanism of Action
Target of Action
A structurally related compound, n2-1,3-benzoxazol-2-yl-3-cyclohexyl-n-{2-[(4-methoxyphenyl)amino]ethyl}-l-alaninamide, has been reported to target cathepsin s , a lysosomal cysteine protease involved in protein degradation .
Mode of Action
Benzoxazole derivatives are known for their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, and more . The interaction of these compounds with their targets often results in the inhibition or modulation of the target’s function, leading to therapeutic effects .
Biochemical Pathways
Benzoxazole derivatives have been reported to interact with various biochemical pathways due to their broad spectrum of pharmacological activities . For instance, they can inhibit key enzymes or modulate receptor activities, thereby affecting the downstream signaling pathways .
Pharmacokinetics
These properties are typically studied during the drug development process .
Result of Action
Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer effects . These effects are typically the result of the compound’s interaction with its target, leading to changes in cellular functions .
Action Environment
The action environment refers to the conditions under which a compound exerts its effects This can include factors such as pH, temperature, presence of other molecules, and moreSuch factors can significantly impact the pharmacodynamics and pharmacokinetics of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzoxazol-2-yl)-2-methoxyaniline typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzoxazole ring. One common method involves the reaction of 2-aminophenol with 2-methoxybenzaldehyde in the presence of a catalyst such as zinc chloride or polyphosphoric acid. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often employed to minimize environmental impact and improve process efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzoxazol-2-yl)-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkylated benzoxazole derivatives.
Scientific Research Applications
5-(1,3-Benzoxazol-2-yl)-2-methoxyaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Comparison with Similar Compounds
Similar Compounds
6-(1,3-Benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidine-4(3H)-one: Exhibits antimicrobial activity against Bacillus subtilis and Candida albicans.
5′-(1,3-Benzoxazol-2-yl)-substituted spiro[indoline-naphthopyrans]: Known for their photochromic and luminescent properties.
Uniqueness
5-(1,3-Benzoxazol-2-yl)-2-methoxyaniline stands out due to its unique combination of a benzoxazole ring and an aniline group, which imparts distinct chemical reactivity and biological activity. Its methoxy substituent further enhances its solubility and interaction with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-(1,3-benzoxazol-2-yl)-2-methoxyaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-17-12-7-6-9(8-10(12)15)14-16-11-4-2-3-5-13(11)18-14/h2-8H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUUHWRDNLCHCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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